molecular formula C12H18O2 B3051122 2-(Hexyloxy)phenol CAS No. 31189-03-4

2-(Hexyloxy)phenol

Cat. No. B3051122
CAS RN: 31189-03-4
M. Wt: 194.27 g/mol
InChI Key: WTAUMGJJFXKZLQ-UHFFFAOYSA-N
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Patent
US06689290B2

Procedure details

Catechol (35.0 g, 0.32 mol), potassium carbonate (109.0 g, 0.79 mol) and 1-bromohexane (52.5 g, 0.32 mol) were added to ethanol (300 ml) and heated under reflux for 48 h. After cooling, dichloromethane (300 ml) was added and the solid residues removed by filtration. The solvents were then removed in vacuo and the crude product was purified by column chromatography on silica gel to give title compound (17.9 g, 29%) as a colourless liquid. Found: C, 73.90; H, 9.20. C12H18O2 requires C, 74.19; H, 9.34. δH (CHCl3) 6.95-6.83 (m, 4H, ArH), 5.66 (s, 1H, OH), 4.04 (t, J 7, 2H, ArOCH2), 1.89-1.79 (m, 2H, ArOCH2CH), 1.55-1.35 (m, 6H, CH2), 0.95 (t, J 7, 3H, CH2CH3). MS (FAB), 194 (M+, 100%), 110 (45%), 95 (7%), 83 (12%), 69 (9%), 55 (18%).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].C(=O)([O-])[O-].[K+].[K+].Br[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].C(O)C>ClCCl>[CH2:16]([O:2][C:1]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4])[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
109 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
52.5 g
Type
reactant
Smiles
BrCCCCCC
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solid residues removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvents were then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)OC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.9 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.